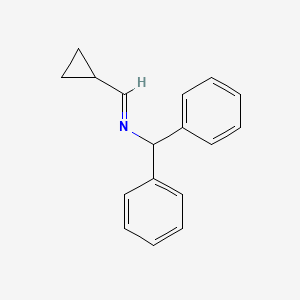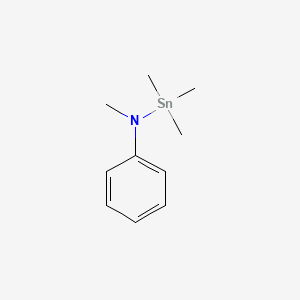
N,1,1,1-Tetramethyl-N-phenylstannanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1,1,1-Tetramethyl-N-phenylstannanamine is a chemical compound with the molecular formula C10H17NSi It is a silanamine derivative, characterized by the presence of a silicon atom bonded to a nitrogen atom, which is further substituted with phenyl and tetramethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1,1-Tetramethyl-N-phenylstannanamine typically involves the reaction of phenylamine with tetramethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions, often requiring an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
[ \text{PhNH}_2 + \text{Si(CH}_3\text{)}_4 \rightarrow \text{PhN(Si(CH}_3\text{)}_3} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N,1,1,1-Tetramethyl-N-phenylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Siloxanes
Reduction: Silanes
Substitution: Various substituted silanamines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N,1,1,1-Tetramethyl-N-phenylstannanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of N,1,1,1-Tetramethyl-N-phenylstannanamine involves its interaction with specific molecular targets. The silicon-nitrogen bond plays a crucial role in its reactivity, allowing it to form stable complexes with various substrates. The pathways involved in its action include:
Formation of Stable Complexes: The compound can form stable complexes with biomolecules, enhancing its potential as a drug delivery agent.
Catalytic Activity: It can act as a catalyst in certain chemical reactions, facilitating the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-phenylenediamine
- 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane
Uniqueness
N,1,1,1-Tetramethyl-N-phenylstannanamine is unique due to its specific structural features, such as the presence of a silicon atom bonded to a nitrogen atom with phenyl and tetramethyl groups. This unique structure imparts distinct chemical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
1076-10-4 |
|---|---|
Molekularformel |
C10H17NSn |
Molekulargewicht |
269.96 g/mol |
IUPAC-Name |
N-methyl-N-trimethylstannylaniline |
InChI |
InChI=1S/C7H8N.3CH3.Sn/c1-8-7-5-3-2-4-6-7;;;;/h2-6H,1H3;3*1H3;/q-1;;;;+1 |
InChI-Schlüssel |
QYVHQABAJCFXFR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



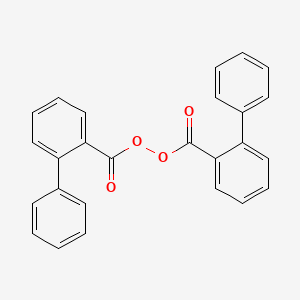


![Cyclohepta[f]indene](/img/structure/B14747578.png)

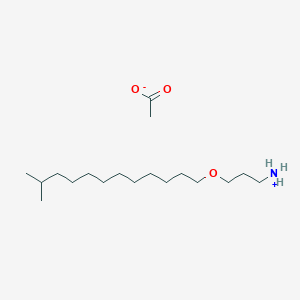
![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
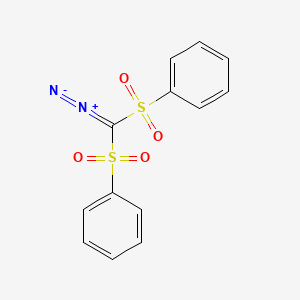
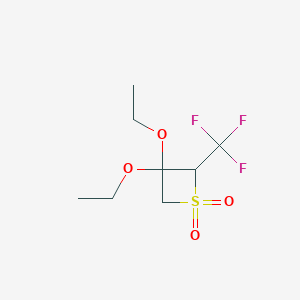
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
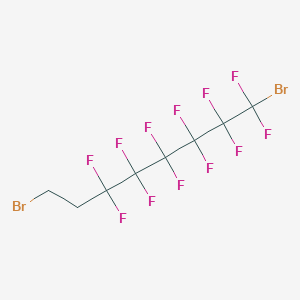
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
